
Vitamin D2 Tosylate
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Overview
Description
Vitamin D2 Tosylate is a derivative of ergocalciferol (Vitamin D2), which is a type of vitamin D found in food and used as a dietary supplement. This compound is synthesized by the tosylation of Vitamin D2, which involves the introduction of a tosyl group (p-toluenesulfonyl group) to the molecule. This modification enhances the compound’s stability and solubility, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D2 Tosylate typically involves the reaction of Vitamin D2 with tosyl chloride in the presence of a base such as pyridine. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Vitamin D2 Tosylate can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, which can modify its structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .
Scientific Research Applications
2.1. Efficacy in Raising Serum Vitamin D Levels
Research indicates that Vitamin D2 supplementation significantly increases serum concentrations of total vitamin D, including both 25-hydroxyvitamin D2 and 1,25-dihydroxyvitamin D, while decreasing levels of 25-hydroxyvitamin D3 . A meta-analysis involving 33 study arms demonstrated a weighted mean difference of 11.47 ng/mL for total vitamin D concentrations following Vitamin D2 treatment (p < 0.001) .
Study Parameter | Outcome |
---|---|
Total Vitamin D Increase | 11.47 ng/mL (p < 0.001) |
25(OH)D2 Increase | 11.40 ng/mL (p = 0.001) |
1,25(OH)D Increase | 5.61 ng/mL (p = 0.024) |
Decrease in 25(OH)D3 | -4.63 ng/mL (p < 0.001) |
2.2. Comparison with Vitamin D3
In comparative studies, Vitamin D3 has been shown to be more effective than Vitamin D2 in raising serum levels of vitamin D metabolites . For instance, a study found that the mean increase in serum vitamin D following a Vitamin D3 injection was significantly higher than that observed with a Vitamin D2 injection alone, which highlights the need for careful consideration when selecting supplementation strategies .
Immunological Research
Recent studies have suggested that both forms of vitamin D may play roles in modulating immune responses. A systematic review indicated that vitamin D supplementation could potentially reduce the incidence of autoimmune diseases such as multiple sclerosis by influencing immune cell function .
Gene Expression Studies
A notable study investigated the effects of Vitamin D2 and Vitamin D3 on gene expression through an analysis of blood transcriptomes over a 12-week supplementation period . The findings revealed distinct biological effects between the two forms, suggesting that while both contribute to raising serum vitamin levels, their mechanisms may differ at the molecular level.
Case Studies and Clinical Trials
Several clinical trials have focused on the effects of Vitamin D2 supplementation in specific populations:
- Elderly Populations : A trial involving elderly participants demonstrated significant increases in serum vitamin D levels with higher doses (>2000 IU/day), emphasizing the importance of tailored dosing strategies for different age groups .
- Diabetic Patients : In patients with pre-diabetes, supplementation with Vitamin D2 showed no significant changes over time, indicating variability in response based on underlying health conditions .
Mechanism of Action
Vitamin D2 Tosylate exerts its effects through the same pathways as Vitamin D2. It is metabolized in the liver to 25-hydroxyvitamin D2 and then in the kidneys to the biologically active form, 1,25-dihydroxyvitamin D2. This active form binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis, immune function, and cell proliferation .
Comparison with Similar Compounds
Vitamin D3 (Cholecalciferol): Another form of vitamin D, which is synthesized in the skin upon exposure to sunlight and has similar biological functions.
Calcifediol (25-hydroxyvitamin D): The main circulating form of vitamin D, used to assess vitamin D status in the body.
Calcitriol (1,25-dihydroxyvitamin D): The active form of vitamin D that exerts its effects by binding to the VDR.
Uniqueness: Vitamin D2 Tosylate is unique due to its enhanced stability and solubility compared to other forms of vitamin D. This makes it particularly useful in research and industrial applications where these properties are advantageous .
Biological Activity
Vitamin D2 Tosylate, a derivative of ergocalciferol (vitamin D2), is gaining attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is synthesized from vitamin D2 and is primarily used in research settings for its role in vitamin D metabolism. It acts as an intermediate in chemical synthesis and is also studied for its effects on cellular processes related to vitamin D .
This compound undergoes metabolic conversion in the liver to 25-hydroxyvitamin D2 and subsequently in the kidneys to 1,25-dihydroxyvitamin D2, the active form. This active metabolite binds to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression associated with calcium and phosphate homeostasis, immune function, and cell proliferation .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Calcium Homeostasis : By regulating the absorption of calcium in the intestines and reabsorption in the kidneys, it plays a critical role in maintaining serum calcium levels.
- Immune Function : Vitamin D metabolites influence immune responses, potentially modulating the activity of both innate and adaptive immune systems .
- Cell Proliferation : It has been shown to affect cell growth and differentiation, which is particularly relevant in cancer research .
1. Comparative Effectiveness of Vitamin D2 vs. Vitamin D3
A study compared the effectiveness of parenteral supplementation of vitamin D2 with vitamin D3. Results indicated that while both forms significantly increased serum vitamin D levels, vitamin D3 was more effective than vitamin D2 in raising serum concentrations .
Treatment Group | Mean Increase (ng/ml) | Statistical Significance |
---|---|---|
Vitamin D2 Injection | 3.2 | p < 0.05 |
Vitamin D3 Injection | 6.1 | p < 0.01 |
Combination (D3 Injection + D2 Tablet) | 5.6 | p < 0.01 |
2. Acute Metabolic Changes
A study on acute changes following high-dose vitamin D2 supplementation found significant alterations in vitamin D binding protein (DBP) levels and increased catabolism to 24,25-dihydroxyvitamin D . This may impact the bioavailability of active metabolites.
Parameter | Before Treatment | After Treatment |
---|---|---|
Serum DBP Levels | Baseline | Increased |
Serum 24,25-Dihydroxyvitamin D | Baseline | Increased |
3. Bioactivity Against Tumor Cell Lines
Research evaluating the bioactivity of vitamin D2-enriched extracts against various human tumor cell lines demonstrated varying degrees of cytotoxicity. The extract showed effective activity against gastric cancer cells (AGS) with a GI50 value of 82 µg/mL .
Cell Line | GI50 Value (µg/mL) |
---|---|
MCF-7 (Breast Adenocarcinoma) | >400 |
NCI-H460 (Non-Small Cell Lung) | 293 |
AGS (Gastric Cancer) | 82 |
CaCo-2 (Colorectal Adenocarcinoma) | 377 |
Case Studies
In a case study focusing on surplus mushroom production, researchers extracted vitamin D2-enriched extracts and assessed their bioactivity using several human tumor cell lines. The findings highlighted the potential application of these extracts in cancer treatment strategies .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Vitamin D2 Tosylate, and how do reaction conditions influence yield and purity?
this compound is synthesized via hydroxylation and esterification steps. Key methods include the stereospecific opening of epoxides (e.g., using sodium acetate in acetic acid) and subsequent dehydration or oxidation . For instance, methanolysis of this compound (XIV) yields cyclovitamin intermediates, which are oxidized with SeO₂ to form 1α-hydroxy derivatives . Reaction optimization (e.g., temperature, catalyst selection) is critical to avoid side products. Gravimetric analysis and nuclear magnetic resonance (NMR) are recommended for purity assessment.
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is preferred for quantification due to high sensitivity and specificity. These methods are validated against reference standards, as seen in studies comparing vitamin D2 and D3 metabolites . Sample preparation should include protein precipitation and lipid extraction to minimize matrix interference.
Q. How does the stability of this compound vary under different storage conditions?
Stability studies should assess temperature, humidity, and light exposure. Vitamin D2 derivatives are prone to degradation under high humidity and UV light, necessitating storage in anhydrous, opaque containers at 2–8°C . Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) can predict shelf-life, with periodic HPLC analysis to monitor degradation products.
Advanced Research Questions
Q. How can researchers design randomized controlled trials (RCTs) to evaluate the efficacy of this compound in modulating calcium homeostasis?
RCTs should include double-blinding, placebo controls, and stratification by baseline 25-hydroxyvitamin D levels. Primary endpoints might include serum calcium, parathyroid hormone (PTH), and bone mineral density (BMD). Subgroup analyses (e.g., age, renal function) can address variability, as demonstrated in hyperhidrosis trials with glycopyrronium tosylate . Pre-specified sensitivity analyses should exclude outliers, as done in ATMOS-1 .
Q. What in vitro assays are suitable for characterizing this compound’s interaction with nuclear receptors?
Competitive binding assays using vitamin D receptor (VDR)-transfected cell lines can measure affinity (Ki). Partial agonism/antagonism can be assessed via luciferase reporter gene assays. For example, lumateperone tosylate’s receptor modulation provides a methodological template . Cross-reactivity with related receptors (e.g., retinoid X receptor) should be tested to confirm specificity.
Q. How do the pharmacokinetic profiles of this compound and its non-tosylated analogs compare?
Comparative studies require parallel-group designs with serial blood sampling. Key parameters include Cₘₐₓ, Tₘₐₓ, and half-life. This compound’s ester group may enhance lipophilicity, altering absorption and tissue distribution. Prior studies on vitamin D2 vs. D3 bioavailability offer a framework for analysis .
Q. What strategies mitigate formulation challenges associated with this compound’s physicochemical instability?
Microencapsulation or lipid-based nanoemulsions can improve stability. Excipients like antioxidants (e.g., α-tocopherol) and chelating agents (e.g., EDTA) reduce oxidative degradation. Accelerated stability protocols, as applied in synthesis studies , should validate these approaches.
Q. Can this compound synergize with bisphosphonates to enhance bone resorption inhibition?
Preclinical models (e.g., ovariectomized rats) can test additive effects. Dual-therapy groups should compare BMD, osteoclast activity, and serum biomarkers (e.g., CTX-1) against monotherapy. Dose-response curves and isobolographic analysis will quantify synergy.
Q. How should long-term safety studies for this compound address potential hypercalcemia risks?
Open-label extension trials (e.g., 44-week follow-up, as in glycopyrronium studies ) with periodic monitoring of serum calcium, renal function, and vascular calcification (via CT imaging) are advised. Adverse event reporting should align with MedDRA guidelines.
Q. How can contradictory data on this compound’s efficacy in different populations be resolved?
Meta-regression analysis of pooled RCT data can identify modifiers (e.g., baseline vitamin D status, genetic polymorphisms in CYP2R1). Sensitivity analyses, excluding outlier datasets (e.g., ATMOS-1 ), improve robustness. Mechanistic studies (e.g., VDR polymorphism screening) may explain interindividual variability.
Properties
CAS No. |
72204-99-0 |
---|---|
Molecular Formula |
C₃₅H₅₀O₃S |
Molecular Weight |
550.83 |
Synonyms |
Ergocalciferol p-Toluenesulfonate; (3β,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3-ol 4-Methylbenzenesulfonate; (1S,3Z)-4-Methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]eth |
Origin of Product |
United States |
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